![molecular formula C17H25NO B3876859 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime CAS No. 5659-70-1](/img/structure/B3876859.png)
1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime
Overview
Description
1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime, also known as TBE-31, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. TBE-31 belongs to a class of compounds known as oximes, which are commonly used in medicinal chemistry for their ability to bind and reactivate enzymes that have been inhibited by certain toxins. In
Mechanism of Action
The mechanism of action of 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime involves its ability to bind and reactivate enzymes that have been inhibited by certain toxins. Specifically, 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime has been shown to reactivate acetylcholinesterase, an enzyme that is inhibited by organophosphate pesticides and nerve agents. By reactivating acetylcholinesterase, 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime can restore normal neurotransmitter function and improve cognitive function.
Biochemical and Physiological Effects:
1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime has been shown to have several biochemical and physiological effects. In addition to its ability to reactivate acetylcholinesterase, 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime has been shown to have antioxidant and anti-inflammatory properties. 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime has also been shown to improve mitochondrial function, which is important for energy production in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime for lab experiments is its ability to reactivate enzymes that have been inhibited by certain toxins. This makes 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime a valuable tool for studying the effects of toxins on enzyme function. However, one limitation of 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime. One area of research is the development of more efficient synthesis methods for 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime. Another area of research is the investigation of 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime's potential use in the treatment of other neurodegenerative disorders, such as multiple sclerosis and ALS. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime, as well as its potential side effects and toxicity.
Scientific Research Applications
1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime has shown promising results in various scientific research applications. One of the most significant areas of research is its potential use as a treatment for Alzheimer's disease. Studies have shown that 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In addition to Alzheimer's disease, 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime has also been studied for its potential use in the treatment of Parkinson's disease, Huntington's disease, and other neurodegenerative disorders. 1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone oxime has been shown to protect neurons from oxidative stress and inflammation, which are common factors in these diseases.
properties
IUPAC Name |
(NZ)-N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-11(18-19)14-9-12(16(2,3)4)10-15-13(14)7-8-17(15,5)6/h9-10,19H,7-8H2,1-6H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYRUOTOFUODM-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=C2CCC(C2=CC(=C1)C(C)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416577 | |
Record name | AC1NSLCN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5659-70-1 | |
Record name | AC1NSLCN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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